(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
Description
This compound belongs to the benzofuran-3-one sulfonate ester family, characterized by a bicyclic benzofuran core with a ketone group at position 3 and a sulfonate ester at position 5. The (Z)-configuration at the exocyclic double bond (C2 position) arises from the thiophen-2-ylmethylene substituent, which introduces an electron-rich heteroaromatic system. The 4-methylbenzenesulfonate (tosyl) group at position 6 enhances solubility and may influence bioactivity by modulating steric and electronic interactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5S2/c1-13-4-7-16(8-5-13)27(22,23)25-14-6-9-17-18(11-14)24-19(20(17)21)12-15-3-2-10-26-15/h2-12H,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSSMAZLSMWSZ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the thiophene ring through a condensation reaction. The final step involves the esterification of the benzofuran derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. These compounds have been shown to exhibit potent radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For instance, derivatives with similar structures demonstrated significant in vitro antioxidant activity, with some compounds showing IC50 values lower than standard antioxidants like ascorbic acid .
2. Antiplatelet Activity
The compound has been investigated for its antiplatelet effects. A related compound was found to inhibit platelet aggregation induced by various stimuli more effectively than aspirin, indicating its potential as a therapeutic agent for cardiovascular diseases . The mechanism involves the inhibition of cyclooxygenase enzymes, thereby reducing thromboxane A2 formation, which is pivotal in platelet activation and aggregation.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives often involves innovative approaches such as:
- Silver Nanoparticle Catalysis: Recent advancements have utilized silver oxide nanoparticles to facilitate the regioselective synthesis of these compounds with high yields .
- Reflux Methods: Traditional reflux methods in organic solvents have also been employed to achieve desired yields and purities .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time Required | Notes |
|---|---|---|---|
| Silver Nanoparticle Catalysis | Up to 95 | 3 hours | High regioselectivity |
| Traditional Reflux | Varies | Several hours | Commonly used but may require purification |
Industrial Applications
1. Pharmaceutical Development
Given its biological activities, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives are being explored for drug development. Their potential roles as anti-inflammatory and antiplatelet agents position them as candidates for treating conditions like thrombosis and other cardiovascular disorders.
2. Material Science
The compound's unique structural properties may also lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their conductive properties associated with thiophene rings.
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on a series of (Z)-3-benzylideneisobenzofuran derivatives demonstrated that modifications at specific positions significantly enhanced antioxidant activity. The most potent derivative exhibited an IC50 value comparable to that of established antioxidants . This underscores the importance of structure-activity relationships in optimizing these compounds for therapeutic use.
Case Study 2: Antiplatelet Activity
Research involving the evaluation of antiplatelet effects showed that certain derivatives inhibited platelet aggregation more effectively than aspirin in vitro. This finding suggests a promising avenue for further investigation into the clinical applications of these compounds in cardiovascular therapy .
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby altering metabolic pathways and affecting cellular functions.
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Aromatic Rings : The thiophene substituent in the target compound introduces a polarizable sulfur atom, enhancing π-electron density compared to phenyl or pyridine analogs. This may improve interactions with aromatic residues in enzymes or receptors .
- Methanesulfonate analogs prioritize smaller steric profiles for tighter binding pockets .
- Methoxy Substituents: Compounds with methoxy groups (e.g., ) exhibit increased lipophilicity, which could enhance blood-brain barrier penetration or intracellular uptake.
Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 273.31 g/mol. Its structure features a benzofuran core substituted with a thiophene ring and a sulfonate group, which may influence its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. For instance, studies on related structures show their ability to inhibit lipid peroxidation and scavenge free radicals. The antioxidant profile of these compounds was assessed through various assays measuring their capacity to reduce oxidative stress markers in biological systems .
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzo[b]furan | 25 | Lipid Peroxidation Inhibition | |
| 1-Thio Analog | 15 | DPPH Scavenging Activity |
2. Anticancer Activity
Several studies have reported the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For example, compounds derived from benzofuroxan have demonstrated significant activity against M-HeLa cells and P388 lymphatic leukemia by inducing DNA damage and inhibiting DNA synthesis . The dual mechanism of action—targeting both DNA replication and causing strand breaks—enhances their potential as anticancer agents.
| Cell Line | Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| M-HeLa | Benzofuroxan Derivative | 20 | DNA Synthesis Inhibition | |
| P388 | Benzofuroxan Derivative | 18 | DNA Damage Induction |
3. Antimicrobial Activity
The sulfonate group in the compound may contribute to its antimicrobial properties. Similar compounds have been shown to exhibit antibacterial activity against various strains of bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
A study examined the effects of various thiophene-containing compounds on cancer cell lines, revealing that those with structural similarities to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran exhibited promising antitumor activity. Notably, the presence of electron-withdrawing groups enhanced cytotoxicity by increasing the electrophilicity of the compound, facilitating interactions with nucleophilic sites in DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
